Cyclohexa-1,3-diene-1,4-diol

Description

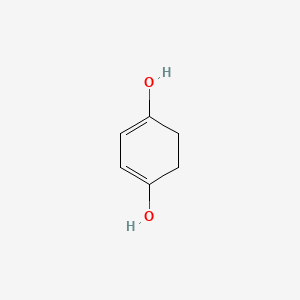

Structure

2D Structure

3D Structure

Properties

CAS No. |

63791-48-0 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

cyclohexa-1,3-diene-1,4-diol |

InChI |

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-2,7-8H,3-4H2 |

InChI Key |

FFXRFBIANQSPQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC=C1O)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Cyclohexa 1,3 Diene 1,4 Diol Systems

Electrophilic Addition Reactions to Cyclohexadienes

Electrophilic addition reactions are a cornerstone of alkene chemistry, and in the context of cyclohexa-1,3-diene-1,4-diol systems, they provide pathways to functionalized cyclohexene (B86901) and cyclohexane (B81311) derivatives. The presence of the diene and diol functionalities introduces complexity and the potential for high regio- and stereoselectivity.

Mechanistic Investigations of Bromination Reactions

The bromination of cyclohexa-1,3-diene and its diol derivatives has been a subject of detailed mechanistic investigation. Studies indicate that the mechanism for the bromination of 1,3-cyclohexadiene (B119728) and cis-cyclohexa-3,5-diene-1,2-diol (B100122) are analogous. acs.orgnih.gov The reaction typically proceeds through the formation of a bromonium ion intermediate, which is then opened by a nucleophile.

The addition of one equivalent of bromine to cis-cyclohexa-3,5-diene-1,2-diol occurs rapidly. acs.orgnih.gov This is followed by rearrangements to yield products of conjugate addition. acs.orgnih.gov The use of N-bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it is a milder reagent and reduces the formation of hydrogen bromide (HBr) as a corrosive byproduct.

Regioselectivity and Stereochemistry of Additions

The regioselectivity and stereochemistry of electrophilic additions to cyclohexa-1,3-diene systems are highly dependent on the substrate and reaction conditions. In the case of bromination, the initial addition of bromine often occurs via a 1,2-anti-addition. acs.orgnih.gov This initial adduct can then rearrange. For 1,3-cyclohexadiene, the major pathway is reported to be 1,2-trans addition, with a minor 1,4-syn addition pathway also observed. scite.ai

The addition of a second equivalent of bromine to the diene system at low temperatures (-70 °C) predominantly yields the 1,2t,3t,4c-tetrabromo compounds. acs.orgnih.gov However, at higher temperatures, the 1,2t,3c,4t-tetrabromo isomer can also be formed in the case of cyclohexadiene. acs.orgnih.gov The stereochemical outcome is often elucidated using techniques such as X-ray crystallography and NMR spectroscopy. acs.orgnih.govscite.ai

Oxidative Transformations and Rearrangements

Oxidative reactions of this compound systems are pivotal for introducing further oxygen-containing functional groups and for triggering skeletal rearrangements, leading to a diverse array of molecular architectures.

Palladium-Mediated Oxidative Processes and Intermediates (e.g., Oxypalladation Adducts)

Palladium catalysts are highly effective in promoting the oxidation of cyclohexadienes. The oxidation of cyclohexa-1,3-diene with palladium acetate (B1210297) in acetic acid, particularly in the presence of an oxidant like benzoquinone, can yield cyclohex-2-ene-1,4-diol (B1202594) diacetate. researchgate.netrsc.org These reactions are thought to involve key intermediates such as oxypalladation adducts and π-cyclohexenylpalladium complexes. researchgate.netrsc.org

The mechanism of these palladium-catalyzed oxidations can be complex. For instance, the reaction of cyclohexa-1,3-diene with palladium acetate can also lead to benzene (B151609) through a disproportionation reaction catalyzed by palladium metal formed in situ. rsc.org The presence of additives like perchloric acid or sodium acetate can influence the reaction pathway, promoting oxidation over disproportionation. rsc.org The stereochemistry of these additions can be controlled, with both cis and trans 1,4-diacetoxylation of 1,3-dienes being achievable through ligand control.

Recent studies have also explored the palladium-catalyzed migratory diarylation of unconjugated cyclohexadiene, which exhibits high 1,3-regioselectivity and exclusive cis-diastereoselectivity. sioc-journal.cn Furthermore, palladium-catalyzed Heck reactions on chiral cyclohexadiene scaffolds derived from microbial arene oxidation have been shown to proceed with high regioselectivity and stereoselectivity, involving a 1,3-chirality transfer. chemrxiv.org

Mechanistic Aspects of Asymmetric Dihydroxylation and Epoxidation

Asymmetric dihydroxylation and epoxidation are powerful tools for the stereocontrolled synthesis of polyoxygenated cyclohexanes. The Sharpless asymmetric dihydroxylation, which utilizes osmium tetroxide and a chiral quinine (B1679958) ligand, is a prominent method for creating vicinal diols from alkenes with high enantioselectivity. wikipedia.org This reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide-ligand complex with the alkene to form a cyclic intermediate, which is then hydrolyzed to give the diol. wikipedia.org This method is highly site-selective, typically reacting with the most electron-rich double bond. wikipedia.org

In the context of this compound derivatives, asymmetric dihydroxylation can introduce new stereocenters with high control. acs.org For example, the Sharpless asymmetric dihydroxylation has been used to desymmetrize cyclohexadienylsilanes. cardiff.ac.uk A related transformation, the asymmetric 1,4-dihydroxylation of 1,3-dienes, can be achieved through a platinum-catalyzed enantioselective diboration followed by oxidation. nih.govnih.gov This process provides access to chiral 2-butene-1,4-diols. nih.gov

Epoxidation of cyclohexa-1,4-dienes containing pendant hydroxyl groups can lead to a stereocontrolled synthesis of highly functionalized reduced benzofuran (B130515) derivatives through an epoxidation/cyclization cascade. researchgate.net The use of reagents like m-chloroperoxybenzoic acid (m-CPBA) results in the formation of an epoxide through the syn-addition of an oxygen atom to the double bond. masterorganicchemistry.com The stereochemistry of the alkene is conserved in this process. masterorganicchemistry.com

Radical Reactions and Intramolecular Cyclizations

Radical reactions offer an alternative and powerful approach to the functionalization and cyclization of this compound systems. These reactions often proceed under mild conditions and can lead to the formation of complex polycyclic structures.

Derivatives of cyclohexa-1,4-diene diol have been shown to undergo highly diastereoselective free-radical cyclization reactions. cardiff.ac.uk The selectivity of the reaction, in terms of which double bond reacts, can be controlled by the choice of protecting groups on the diol. cardiff.ac.uk

The generation of hydroxyl radicals in the presence of cyclohexa-1,4-diene in aqueous solution leads to both H-abstraction and addition to a double bond, forming cyclohexadienyl and 6-hydroxycyclohex-3-enyl radicals in equal measure. rsc.org The subsequent reactions of these radicals are complex and can lead to a variety of products, including benzene and, through intramolecular cyclization, endoperoxidic intermediates. rsc.org

Furthermore, esters derived from 3-methylcyclohexa-1,4-diene-3-carboxylic acid can be used to generate alkyl radicals upon thermal decomposition in the presence of a radical initiator. rsc.org These radicals can then be trapped by various agents. rsc.org Intramolecular cyclizations are also a feature of transition metal-catalyzed reactions. For example, nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with alkynes can proceed under much milder conditions than the corresponding thermal Diels-Alder reactions. williams.edu

Stereoselective Intramolecular Radical Additions

The desymmetrization of cyclohexa-1,4-dienes through diastereoselective free-radical cyclization has been developed as a method for creating complex molecular structures. cardiff.ac.uk This strategy has been applied in the synthesis of the tricyclic core of natural products like lycoposerramine S. cardiff.ac.uk In these reactions, a radical is generated, which then undergoes an intramolecular cyclization onto one of two enantiotopic groups, leading to a desymmetrized product with high stereocontrol. cardiff.ac.ukchinesechemsoc.org The choice of chiral catalysts and reaction conditions is crucial for achieving high efficiency and enantioselectivity, as the two enantiotopic groups can have comparable reactivities. chinesechemsoc.org For instance, chiral titanocene (B72419) catalysts have been used for the enantioselective desymmetrizing reductive ring-opening of meso epoxides, using 1,4-cyclohexadiene (B1204751) as a hydrogen atom donor. chinesechemsoc.org

Metal-Catalyzed Dehydrogenation and Transfer Hydrogenation

Manganese(III) salen complexes have been identified as effective catalysts for the acceptorless dehydrogenation of alcohols. researchgate.netnih.govrsc.org In this process, N,N'-Bis(salicylidene)-1,2-cyclohexanediaminomanganese(III) chloride catalyzes the synthesis of imines from alcohols and amines, with hydrogen gas as the byproduct. nih.govrsc.org Mechanistic studies, including experimental work with labeled substrates and DFT calculations, point to a metal-ligand bifunctional pathway. researchgate.netnih.govrsc.org

The proposed mechanism suggests that the imine groups of the salen ligand are initially reduced, forming a manganese(III) amido complex, which is the catalytically active species. researchgate.netnih.gov The dehydrogenation of the alcohol then proceeds through a stepwise, outer-sphere hydrogen transfer. This generates a manganese(III) salan hydride, from which hydrogen gas is ultimately released. nih.gov Hammett studies indicate that a partial positive charge develops on the benzylic carbon during the rate-limiting step, which is consistent with a hydride transfer from the alcohol. rsc.org

Table 1: Key Mechanistic Steps in Mn(III) Salen-Catalyzed Dehydrogenation

| Step | Description |

| 1. Catalyst Activation | The imine groups of the salen ligand are reduced to form the active manganese(III) amido complex. researchgate.netnih.gov |

| 2. Hydride Transfer | A hydride is transferred from the alcohol to the catalyst in a rate-limiting step. rsc.org |

| 3. H₂ Release | A manganese(III) salan hydride intermediate is formed, which then releases molecular hydrogen. nih.gov |

Cyclohexa-1,4-dienes with appropriate substitutions can serve as effective reagents in transition-metal-free ionic transfer reactions. rsc.orgresearchgate.netrsc.org These processes are typically catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. researchgate.netnih.govwiley.comwiley.com

The fundamental step in these transfer reactions is the hydride abstraction from the bisallylic position of the cyclohexa-1,4-diene by B(C₆F₅)₃. rsc.orgwiley.com This abstraction is driven by the formation of a stable aromatic ring as the byproduct and results in the generation of a Wheland-type intermediate and the borohydride (B1222165) species [HB(C₆F₅)₃]⁻. rsc.orgwiley.comwiley.comacs.org This process effectively makes the cyclohexa-1,4-diene an equivalent of an electrofuge (El⁺) and a hydride (H⁻). rsc.orgresearchgate.netrsc.org The stability and reactivity of the Wheland intermediate can be tuned by the substitution pattern on the cyclohexadiene ring. rsc.orgwiley.comwiley.comacs.org For instance, methyl groups at the C1, C3, and C5 positions help to stabilize the high-energy Wheland intermediate and suppress side reactions. wiley.comwiley.comacs.org

The ion pair formed from hydride abstraction can participate in several types of transfer reactions. rsc.org

Transfer Hydrogenation : In the presence of a reducible substrate like an imine or an alkene, a sequence of proton and hydride transfers occurs. nih.govwiley.comwiley.comacs.org The Brønsted acidic Wheland complex protonates the substrate, and the resulting cation is then reduced by the [HB(C₆F₅)₃]⁻ anion. wiley.comacs.org This methodology has been successfully applied to the transfer hydrogenation of imines, heteroarenes, and certain alkenes without the need for a transition metal. researchgate.netnih.govwiley.comwiley.comacs.org

Transfer Hydrosilylation and Hydrogermylation : Specially designed cyclohexa-1,4-dienes, substituted with silyl (B83357) or germyl (B1233479) groups, act as surrogates for volatile and hazardous reagents like Me₃SiH or SiH₄. rsc.org The B(C₆F₅)₃-catalyzed process liberates a hydrosilane or hydrogermane, which then participates in a subsequent catalytic cycle to reduce alkenes and alkynes. rsc.orgsmolecule.com These reactions proceed at room temperature and provide high yields of the corresponding tetraorganosilanes and -germanes. rsc.org

Table 2: Overview of Ionic Transfer Reactions with Cyclohexa-1,4-dienes

| Transfer Reaction | Dihydrogen Surrogate | Catalyst | Key Intermediate | Applications |

| Hydrogenation | Substituted Cyclohexa-1,4-diene | B(C₆F₅)₃ or Tf₂NH | Wheland complex, [HB(C₆F₅)₃]⁻ | Reduction of imines, alkenes. researchgate.netnih.govwiley.comwiley.comacs.org |

| Hydrosilylation | 3-Silyl-cyclohexa-1,4-diene | B(C₆F₅)₃ | Wheland complex, Hydrosilane | Reduction of alkenes, alkynes. rsc.org |

| Hydrogermylation | 3-Germyl-cyclohexa-1,4-diene | B(C₆F₅)₃ | Wheland complex, Hydrogermane | Reduction of alkenes, alkynes. rsc.orgbohrium.com |

Transition-Metal-Free Ionic Transfer Processes using Cyclohexa-1,4-dienes

Hydride Abstraction and Borohydride Species Formation

Photochemical Rearrangements and Isomerizations of Cyclohexadienes

The photochemically induced ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene (B1211904) is a classic example of a pericyclic reaction. acs.org This isomerization is a key step in the synthesis of vitamin D. scribd.com Upon irradiation, 1,3-cyclohexadiene is excited to a bright electronic state. acs.org The subsequent reaction pathway is complex, involving passage through a conical intersection to a lower-lying doubly excited state. acs.org From this point, the molecule can either relax back to the ground state of the cyclohexadiene or proceed through the ring-opening to form the hexatriene isomer. acs.org

Recent studies combining experimental and computational methods have revealed that the process is more intricate than previously described. acs.org The reaction appears to be driven by a specific reactive state, and the pathway involves multiple electronic states. acs.org Analysis of the bonding evolution shows that the process begins with the weakening of the double bonds in the Franck-Condon region, followed by the weakening and eventual breaking of a C-C sigma bond as the molecule moves through different excited state surfaces. acs.org The formation of the new double bonds that characterize the hexatriene product occurs progressively in the ground state after passing through the conical intersection. acs.org

Similarly, substituted cyclohexadienones also undergo photochemical rearrangements. For example, 2-phenyl-2,5-cyclohexadien-1-ones undergo regiospecific rearrangements upon irradiation at specific wavelengths to yield highly substituted phenols. nih.gov

Iron-Catalyzed Complexation of this compound Systems

The complexation of this compound systems with iron carbonyls represents a significant transformation, leading to the formation of stable tricarbonyl(diene)iron complexes. These complexes are valuable intermediates in organic synthesis, primarily because the Fe(CO)₃ group can act as a protecting group for the diene, modifying its reactivity and providing stereochemical control in subsequent reactions.

Research into the direct iron-catalyzed complexation of this compound has been hampered by the inherent instability of the diol itself. However, extensive studies have been successfully conducted on protected derivatives, such as the corresponding dimethyl ether or acetonide. These protected diols serve as stable surrogates, allowing for the efficient formation of the desired iron complexes. The primary reagent for this transformation is typically diiron nonacarbonyl (Fe₂(CO)₉) or iron pentacarbonyl (Fe(CO)₅).

A key aspect of this complexation is its facial selectivity. The iron tricarbonyl fragment preferentially coordinates to the face of the diene that is anti to the existing oxygen-containing substituents. In the case of cis-cyclohexa-1,3-diene-1,4-diol derivatives, this results in the Fe(CO)₃ group being positioned on the same side as the endo protons of the diol substituents. This selectivity is attributed to the initial coordination of the iron center to the Lewis basic oxygen atoms of the substituents, which then directs the metal to the sterically less hindered face of the diene.

The reaction of cis-5,6-dimethoxycyclohexa-1,3-diene with diiron nonacarbonyl is a well-documented example of this transformation. tudublin.ie The reaction proceeds smoothly to afford the corresponding (η⁴-cis-5,6-dimethoxycyclohexa-1,3-diene)tricarbonyliron complex in high yield. tudublin.ie This complexation has also been successfully applied to other substituted diols derived from the microbial oxidation of aromatic compounds, highlighting the versatility of this method. tudublin.ied-nb.info

The resulting tricarbonyliron complexes are typically stable, yellow oils or crystalline solids that can be purified by chromatography. The formation of the complex can be confirmed by various spectroscopic methods, including infrared (IR) spectroscopy, which shows characteristic strong C-O stretching bands for the tricarbonyliron moiety in the region of 1980-2055 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for characterizing these complexes, with the protons on the diene ligand showing characteristic upfield shifts upon coordination to the iron center.

The table below summarizes representative data for the iron-catalyzed complexation of protected this compound systems.

| Diene Substrate | Iron Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| cis-5,6-Dimethoxycyclohexa-1,3-diene | Fe₂(CO)₉ | Toluene (B28343) | Reflux | (η⁴-cis-5,6-Dimethoxycyclohexa-1,3-diene)tricarbonyliron | 69-90 | tudublin.ie |

| Bromo-substituted dihydrodiol derivative | Fe₂(CO)₉ | Not Specified | Not Specified | Bromo-substituted tricarbonyliron complex | 69-90 | tudublin.ie |

| Trifluoromethyl-substituted dihydrodiol derivative | Fe₂(CO)₉ | Not Specified | Not Specified | Trifluoromethyl-substituted tricarbonyliron complex | 69-90 | tudublin.ie |

| Methyl ester of a dihydroxylated cyclohexadiene | Not Specified | Not Specified | Not Specified | Tricarbonyliron complex of the methyl ester | Not Specified | nih.gov |

Computational Chemistry and Theoretical Investigations of Cyclohexa 1,3 Diene 1,4 Diol Analogues

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool in understanding the intricate details of chemical reactions and molecular properties of cyclohexa-1,3-diene-1,4-diol analogues.

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly at the Density Functional Theory (DFT) level, have been instrumental in elucidating the mechanisms of reactions involving cyclohexa-1,3-diene derivatives. For instance, in the context of dearomatization of phenols to form cyclohexadienediol-like structures, DFT studies have been used to investigate the mechanistic aspects of oxidative dearomatization mediated by iodine(III) reagents. rsc.org These calculations can map out the entire reaction pathway, identifying key intermediates and transition states.

Pioneering computational studies on the mechanism of the intermolecular nitroso hetero-Diels–Alder reaction, a reaction type applicable to cyclohexa-1,3-dienes, demonstrated that the reaction proceeds in a concerted fashion through an asynchronous transition state. beilstein-journals.org Using methods like RB3LYP/6-31G*, researchers can calculate the activation energies for different transition states, such as the endo and exo approaches, providing a rationale for the observed stereoselectivity. beilstein-journals.org For the model reaction between HNO and butadiene, the endo-transition state was found to be favored. beilstein-journals.org

Conformational Analysis and Stability Studies

Conformational analysis of this compound and its analogues is crucial for understanding their reactivity and physical properties. Quantum chemical methods can be used to determine the relative stabilities of different conformations. For example, a conformational analysis of buta-1,3-diene, a core component of the title compound's structure, illustrates the preference for s-cis and s-trans conformations due to the mesomeric effect. acs.orgacs.org

Theoretical calculations, such as SCF–INDO–FPT, have been performed on the flat cyclohexa-1,4-diene molecule to determine theoretical homoallylic coupling constants, which are sensitive to the molecule's geometry. rsc.org These theoretical values can then be compared with experimental NMR data to confirm the molecule's conformation. rsc.org Such studies have shown that for a flat cyclohexa-1,4-diene, the ratio of 5Jcis/5Jtrans is greater than 1, resolving previous anomalies in the literature and supporting a planar conformation. rsc.org

Density Functional Theory (DFT) Studies

DFT has become a workhorse in the computational study of this compound analogues due to its balance of accuracy and computational cost.

Prediction of Energetic Profiles for Chemical Transformations

DFT calculations are widely used to predict the energetic profiles of chemical transformations, providing valuable information on reaction feasibility and kinetics. For example, in the hydrogenation of cyclic 1,3-diones to 1,3-diols, DFT has been used to rationalize the observed product distributions from a thermodynamic perspective by calculating the Gibbs Free Energy values for the optimized diol products. acs.org

In the context of the hetero-Diels-Alder reaction of nitroso derivatives with conjugated dienes, DFT calculations (RB3LYP/6-31G*) have been used to determine the activation energies for the formation of different stereoisomers. beilstein-journals.org These calculations help in understanding the factors that control the stereoselectivity of the reaction.

Table 1: Calculated Energetic Data for Selected Reactions

| Reaction | Computational Method | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| Nitroso Hetero-Diels-Alder (HNO + Butadiene) | RB3LYP/6-31G* | Activation Energy Difference (Exo - Endo) | 8.6 kcal/mol | beilstein-journals.org |

| Hydrogenation of Cyclopentane-1,3-dione | DFT | Gibbs Free Energy of Diol Products | Varies by isomer | acs.org |

Analysis of Reactivity Indices and Electronic Properties

DFT is a powerful tool for analyzing the electronic properties and reactivity of molecules through the calculation of various reactivity indices. For analogues like pyridino-1-4-η-cyclohexa-1,3-diene iron tricarbonyl complexes, DFT has been employed to predict properties such as dipole moment, HOMO-LUMO energies, chemical potential, global chemical hardness, and electrophilicity index. sciencepg.comiiste.orgscribd.com These parameters reveal that such complexes are highly reactive. sciencepg.comiiste.org

The energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important. For instance, in a study of 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), DFT calculations at the B3LYP/def2-TZVP level of theory were used to determine these energies. iucr.orgresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

Table 2: Calculated Electronic Properties of a Cyclohexa-1,3-diene Analogue

| Compound | Computational Method | Property | Calculated Value | Reference |

|---|---|---|---|---|

| (1E,3E)-1,4-dinitro-1,3-butadiene | B3LYP/6-31G(d) | HOMO Energy | -8.31 eV | mdpi.com |

| (1E,3E)-1,4-dinitro-1,3-butadiene | B3LYP/6-31G(d) | LUMO Energy | -3.91 eV | mdpi.com |

| (1E,3E)-1,4-dinitro-1,3-butadiene | B3LYP/6-31G(d) | HOMO-LUMO Gap | 4.40 eV | mdpi.com |

Molecular Modeling and Simulation for Stereochemical Prediction

Molecular modeling and simulation are essential for predicting the stereochemical outcome of reactions involving this compound analogues. By modeling the transition states of a reaction, it is possible to understand and predict which stereoisomer will be preferentially formed.

In the context of catalytic asymmetric dearomatization (CADA) reactions, computational molecular modeling of transient intermediates has been used to design new chiral catalysts. semanticscholar.org For instance, modeling of an associative intermediate led to the design of a chiral aryl iodide catalyst for the intermolecular oxidative dearomatization of phenols. semanticscholar.org

DFT calculations have been extensively used to understand the mechanism and selectivity in the synthesis of chiral tertiary alcohols containing a terminal 1,3-diene unit. rsc.org These studies have shown that the stereoselectivity, including (Z)/(E)-selectivity and enantioselectivity, is determined in the final step of the reaction mechanism. rsc.org The calculations can rationalize why a particular chiral ligand delivers a specific enantiomer of the product, often attributing the selectivity to non-covalent interactions between the substrate and the ligand. rsc.org

The stereochemistry of desymmetrisation reactions of cyclohexa-1,4-dienes can also be predicted by minimizing A(1,3) strain in the transition state. cardiff.ac.uk The transition state will preferentially adopt a conformation that minimizes steric interactions, leading to high levels of diastereocontrol. cardiff.ac.uk

Advanced Synthetic Applications and Derivatization Strategies of Cyclohexa 1,3 Diene 1,4 Diol Building Blocks

Utilization as Chiral Synthons in Complex Molecule Synthesis

The inherent chirality and dense functionality of cyclohexa-1,3-diene-1,4-diol scaffolds make them ideal starting materials for asymmetric synthesis. Chemists have leveraged these features to gain stereocontrol in the synthesis of intricate target molecules, including several classes of natural products and other compounds of pharmaceutical interest.

The utility of cyclohexadiene diols is prominently showcased in the enantioselective total synthesis of complex natural products.

A key strategy in the synthesis of Cladiellin Diterpenes involves the acid-promoted condensation of a cyclohexadienyl diol with an α,β-unsaturated aldehyde. researchgate.netacs.org This central reaction proceeds with complete stereocontrol to construct the hexahydroisobenzofuran core and establish five stereocenters characteristic of these marine diterpenes. researchgate.netacs.orgnih.gov This approach has enabled the total syntheses of various cladiellins, such as briarellins E and F. nih.gov The absolute stereochemistry of the final products is often derived from chiral nonracemic starting materials like (S)-(+)-carvone and (S)-(-)-glycidol, which are used to prepare the key cyclohexadienyl diol intermediate. researchgate.netacs.org

In the context of the guanidine (B92328) alkaloid Batzelladine C , the strategic desymmetrization of cyclohexa-1,4-diene systems highlights the value of this scaffold. cardiff.ac.uk An enantioselective approach to the methyl ester of Batzelladine C was developed, which allowed for the assignment of its relative and absolute stereochemistry. researchgate.net Methodologies such as diastereoselective iodocyclization reactions are employed to desymmetrize cyclohexa-1,4-diene derived substrates, enabling the formation of heterocyclic systems with excellent stereocontrol, a crucial aspect for constructing the complex polycyclic core of the batzelladines. cardiff.ac.uk

For the synthesis of fragments of the cytotoxic natural product Cruentaren A , a derivative of the core structure, 1,5-dimethoxy-1,4-cyclohexadiene (B1587426), is used. researchgate.net An Alder-Rickert reaction between this cyclohexadiene derivative and a suitable dienophile serves to construct the functionalized aromatic ring of the natural product. researchgate.net

Table 1: Application of Cyclohexadiene Diol Scaffolds in Natural Product Synthesis

| Natural Product | Key Reaction Involving Cyclohexadiene Scaffold | Synthetic Outcome | Citations |

| Cladiellin Diterpenes | Acid-promoted condensation with an α,β-unsaturated aldehyde | Stereocontrolled formation of the hexahydroisobenzofuran core and five stereocenters | researchgate.netacs.orgnih.gov |

| Batzelladine C | Enantioselective desymmetrization of a cyclohexa-1,4-diene system | Assignment of stereochemistry and construction of the polycyclic guanidine core | cardiff.ac.ukresearchgate.net |

| Cruentaren A | Alder-Rickert reaction of a 1,5-dimethoxy-1,4-cyclohexadiene derivative | Construction of the substituted aromatic ring fragment | researchgate.net |

The natural products synthesized from this compound precursors often exhibit significant biological activity, underscoring the importance of these building blocks in medicinal chemistry. For instance, many cladiellin diterpenes, isolated from soft corals, show promising cytotoxicity against various cancer cell lines and possess anti-malarial properties. nih.gov The development of efficient chemical syntheses for these molecules is crucial, as their natural sources are often limited and ecologically sensitive. nih.gov

Similarly, the batzelladine class of polycyclic guanidinium (B1211019) alkaloids displays a wide range of diverse biological activities. bohrium.com The ability to synthesize these complex structures, facilitated by strategies involving cyclohexadiene-derived synthons, provides access to these potent molecules for further biological evaluation and drug development efforts. cardiff.ac.ukresearchgate.net The modular nature of these syntheses allows for the creation of analogues, which can be used to explore structure-activity relationships.

Total Synthesis of Natural Products (e.g., Cladiellin Diterpenes, Batzelladine C, Cruentaren)

Functionalization and Derivatization Approaches

The diene and diol functionalities within the this compound scaffold allow for a rich variety of chemical transformations. These reactions generate versatile synthetic intermediates that can be elaborated into more complex structures, including various heterocyclic systems.

A powerful method for functionalizing the diene system is the palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes. acs.org This oxidation reaction transforms the simple hydrocarbon diene into a highly useful 1,4-diacetoxy-2-alkene intermediate. researchgate.netresearchgate.net The reaction is notable for its high stereo- and regioselectivity. In cyclic systems like cyclohexa-1,3-diene, the stereochemical outcome of the diacetoxylation can be controlled by the choice of ligands, allowing for selective access to either the cis or trans addition products across the diene. researchgate.net The resulting diacetates are versatile synthetic intermediates, as the acetate (B1210297) groups can be selectively functionalized or displaced in subsequent reactions. researchgate.net This methodology was notably applied to prepare a key intermediate for the synthesis of shikimic acid. researchgate.netresearchgate.net

The stereodefined structure of this compound and its derivatives is an excellent template for the diastereoselective construction of heterocyclic rings. Desymmetrization of chiral cyclohexa-1,4-diene substrates via haloetherification reactions, such as iodocyclization, can produce a variety of heterocyclic ring sizes with outstanding stereocontrol. cardiff.ac.uk

Furthermore, intermediates derived from the 1,4-oxidation of the diene can be used to form heterocycles. For example, the chloroacetoxylation of 1,3-dienes, a related palladium-catalyzed transformation, yields products that have been successfully applied to the synthesis of pyrroles. researchgate.netresearchgate.net These transformations highlight the scaffold's utility in generating not just carbocyclic systems but also diverse nitrogen- and oxygen-containing heterocyclic frameworks, which are prevalent in pharmaceuticals and natural products. uomus.edu.iq

Table 2: Key Functionalization and Derivatization Reactions

| Reaction Type | Reagents/Catalyst | Product Type | Key Features | Citations |

| 1,4-Diacetoxylation | Pd(OAc)₂, MnO₂, p-benzoquinone | 1,4-Diacetoxy-2-alkene | High stereo- and regioselectivity; access to cis or trans isomers via ligand control. | acs.orgresearchgate.netresearchgate.net |

| Iodocyclization | Iodine source (e.g., I₂) | Fused/Bridged Heterocycles | Desymmetrization of chiral diene substrates; excellent diastereocontrol. | cardiff.ac.uk |

| Chloroacetoxylation | Pd(II) catalyst, chloride source | 1-Chloro-4-acetoxy-2-alkene | Products serve as precursors for heterocyclic synthesis (e.g., pyrroles). | researchgate.netresearchgate.net |

Synthesis of Versatile Synthetic Intermediates via 1,4-Diacetoxylation

Development of Novel Chiral Catalysts and Ligands from Cyclohexadiene Diol Scaffolds

The development of "privileged chiral catalysts" is a central theme in asymmetric synthesis, where a core structural scaffold provides a robust platform for a wide range of enantioselective transformations. nankai.edu.cn Scaffolds like BINOL and SPINOL are well-known examples, valued for their axial chirality, rigidity, and modularity. nih.gov

The rigid, C2-symmetric potential of the cyclohexadiene diol framework makes it an attractive, though less explored, scaffold for the design of new chiral ligands. The principle of using fused-ring systems to create effective ligands is well-established. For example, chiral cyclopentadienyl (B1206354) (Cpx) ligands, which are highly successful in asymmetric catalysis, have been designed with fused bicyclo[2.2.2]octane backbones to impart stereocontrol. snnu.edu.cn This strategy demonstrates how a rigid cyclic structure can effectively translate chiral information to a metal's catalytic center.

While direct applications of this compound itself as a ligand backbone are not as widely documented as for other privileged scaffolds, its value as a chiral building block suggests significant potential. The diol's defined stereochemistry and functional handles could be elaborated to create novel phosphine, oxazoline, or other coordinating groups, leading to new classes of chiral ligands for asymmetric catalysis. researchgate.netacs.org

Future Directions and Emerging Research Avenues for Cyclohexa 1,3 Diene 1,4 Diol

Development of More Sustainable and Environmentally Benign Synthetic Routes

The development of sustainable and environmentally friendly methods for synthesizing valuable chemical intermediates is a paramount goal in modern chemistry. polimi.itacs.org For cyclohexa-1,3-diene-1,4-diol and its derivatives, research is increasingly focused on moving away from hazardous reagents and solvents, and reducing energy consumption.

One promising approach involves the use of biocatalysis. The microbial oxidation of aromatic compounds, such as benzoic acid, by organisms like Ralstonia eutropha B9, can produce highly functionalized and chiral cyclohexadiene derivatives. acs.org This enzymatic dearomatization offers a green alternative to traditional chemical methods, providing direct access to chiral building blocks that can be further transformed. acs.org

Solvent-free and catalyst-free reaction conditions are also being explored. High-yield, regioselective synthesis of related compounds has been achieved by reacting starting materials in the absence of solvents, which significantly reduces waste and environmental impact. polimi.itacs.org Furthermore, the use of renewable feedstocks is a key aspect of sustainable synthesis. For instance, there is growing interest in producing cyclic dienes from bio-based sources like plant oil derivatives and lignocellulosic biomass. researchgate.net

Another area of development is the use of safer and more convenient-to-handle reagents. For example, substituted cyclohexa-1,4-dienes are being investigated as surrogates for hazardous chemicals in certain transfer reactions. researchgate.net These efforts collectively aim to create synthetic pathways that are not only efficient but also align with the principles of green chemistry.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of this compound and its analogs heavily relies on catalytic processes to control selectivity and enhance reaction efficiency. Palladium-catalyzed reactions have been particularly significant in the functionalization of dienes. researchgate.netrsc.orgacs.org Future research will likely focus on discovering and optimizing new catalytic systems to overcome existing limitations.

One area of intense investigation is the development of catalysts that offer greater control over regio- and stereoselectivity. For example, palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes has been shown to be highly selective. acs.org The oxidation of cyclohexa-1,3-diene in the presence of palladium acetate (B1210297) can yield cyclohex-2-ene-1,4-diol (B1202594) diacetate as a major product. rsc.org The exploration of different ligands and reaction conditions is crucial for fine-tuning these transformations.

Heterogeneous catalysts are also gaining attention due to their ease of separation and recyclability, which contributes to more sustainable processes. For instance, the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols has been systematically studied using commercial Ru/C catalysts. acs.orgnih.gov Optimizing factors such as temperature, pressure, and solvent has been shown to significantly impact reaction rates and the suppression of unwanted side reactions. nih.gov

The enantioselective 1,4-diboration of cyclic dienes represents another frontier, providing access to chiral 2-alkene-1,4-diols upon oxidation. nih.gov The development of new chiral phosphonite ligands for Pt(0) catalysis has demonstrated improved enantioselectivity across a broader range of substrates. nih.gov

| Catalyst System | Reaction Type | Key Findings |

| Palladium Acetate | Oxidation of 1,3-dienes | Promotes the formation of cyclohex-2-ene-1,4-diol diacetate. rsc.org |

| Ru/C | Hydrogenation of 1,3-diones | Temperature, pressure, and solvent choice significantly affect reaction rate and selectivity. acs.orgnih.gov |

| Pt(0) with Chiral Phosphonite Ligands | Enantioselective 1,4-diboration | New ligands provide excellent enantioselectivity for a wider range of cyclic dienes. nih.gov |

| Palladium(II) with p-Benzoquinone | 1,4-Dialkoxylation of conjugated dienes | Catalytic amounts of strong acid can increase the reaction rate. researchgate.net |

Expansion of Stereocontrol Methodologies for Complex Chiral Targets

The ability to control stereochemistry is fundamental to the synthesis of complex, biologically active molecules. This compound and its derivatives are valuable chiral synthons, and expanding the methodologies for stereocontrol is a key research direction.

Desymmetrization reactions of meso-compounds, such as cyclohexa-1,4-dienes, are a powerful strategy for generating multiple stereocenters in a single step. cardiff.ac.uk This can be achieved using chiral catalysts or by leveraging a pre-existing stereocenter within the molecule to direct the reaction. cardiff.ac.uk For instance, diastereoselective iodocyclization and free-radical cyclization reactions have been successfully employed. cardiff.ac.ukcardiff.ac.uk

Organocatalysis has emerged as a versatile tool for the enantioselective synthesis of chiral 1,3-cyclohexadienals, which are related structures. nih.gov Proline derivatives, for example, have been used as organocatalysts in cycloaddition reactions to achieve high diastereoselectivity. nih.gov

The hetero-Diels-Alder reaction of nitroso derivatives with conjugated dienes is another powerful method for creating stereochemically rich cyclic structures. beilstein-journals.org The use of chiral auxiliaries, such as those derived from amino acids, can induce asymmetry in the cycloaddition process. beilstein-journals.org

Furthermore, palladium-catalyzed reactions have been shown to facilitate chirality transfer. In the arylation of dienes derived from the microbial oxidation of benzoic acid, the stereogenic information from the diol moiety is transferred to a more distant position, expanding the chiral pool of available molecules. acs.org

| Method | Application | Outcome |

| Desymmetrization of cyclohexa-1,4-dienes | Synthesis of complex chiral molecules | Formation of multiple stereogenic centers with high regio- and diastereocontrol. cardiff.ac.uk |

| Organocatalysis | Synthesis of chiral 1,3-cyclohexadienals | High diastereoselectivity in cycloaddition reactions. nih.gov |

| Hetero-Diels-Alder Reaction | Asymmetric cycloaddition | Creation of bicyclic adducts with controlled stereochemistry. beilstein-journals.org |

| Palladium-Catalyzed Arylation | Chirality transfer | Transfer of stereogenic information from a diol to a distal position. acs.org |

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by providing powerful tools for retrosynthesis and reaction prediction. engineering.org.cnpublish.csiro.auresearchgate.net For a target molecule like a complex derivative of this compound, AI can propose synthetic pathways by recursively breaking it down into simpler, commercially available starting materials. engineering.org.cnpublish.csiro.au

Machine learning models, particularly neural networks, are being trained on vast datasets of chemical reactions to predict the outcomes of novel transformations. researchgate.netucla.edu These models can predict reaction yields, identify the most suitable reagents and catalysts, and even suggest optimal reaction conditions like temperature. ucla.edunih.gov This has the potential to significantly accelerate the discovery and optimization of synthetic routes.

Several AI approaches are being developed for retrosynthesis. Template-based methods use predefined reaction rules to identify possible disconnections in a target molecule. engineering.org.cn Sequence-to-sequence (Seq2Seq) models, which treat molecules as strings of text (like SMILES), can "translate" a product into its reactants. engineering.org.cnrsc.org Graph neural networks, which represent molecules as graphs of atoms and bonds, offer a more natural way to learn chemical transformations. engineering.org.cn

Recent advancements include the development of chemistry-aware models that can make accurate predictions with smaller training datasets. chemrxiv.org For instance, a model named NERF has shown high accuracy in predicting the outcomes of Diels-Alder reactions. chemrxiv.org Another area of progress is the development of models that can predict not just the products but also the activation energies of reactions, providing deeper insights into reaction kinetics. rsc.org

The integration of these AI tools will likely augment the capabilities of synthetic chemists, allowing them to explore a wider range of synthetic possibilities and to design more efficient and innovative routes to complex molecules derived from this compound.

| AI/ML Application | Technique/Model | Potential Impact |

| Retrosynthesis Prediction | Template-based, Seq2Seq, Graph Neural Networks | Automated design of synthetic pathways. engineering.org.cnrsc.org |

| Reaction Outcome Prediction | Supervised Machine Learning, Neural Networks | Prediction of yields, optimal conditions, and byproducts. researchgate.netucla.edunih.gov |

| Diels-Alder Reaction Prediction | NERF (Chemistry-Aware Model) | Highly accurate predictions with smaller datasets. chemrxiv.org |

| Activation Energy Prediction | Δ²-learning models | Accelerated characterization of reaction kinetics. rsc.org |

Q & A

Q. What role does this compound play in the development of anti-inflammatory agents?

- Methodological Answer : It serves as a precursor in the Johnson–Claisen rearrangement to synthesize α,β-unsaturated esters, key intermediates for oleocanthal analogs. Key steps include esterification with orthoesters and thermal rearrangement at 120°C under vacuum. Confirm regiochemistry via NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.